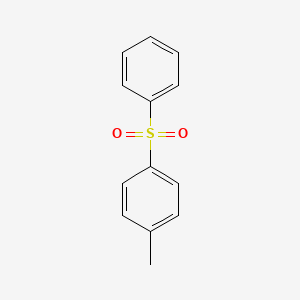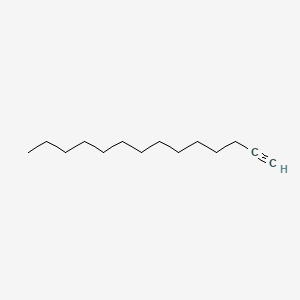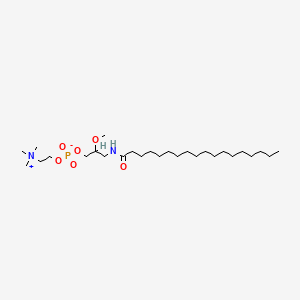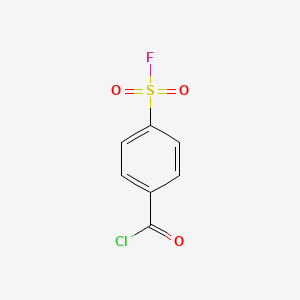
Disperse Blue 291G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disperse Blue 291G is a complex organic compound with the molecular formula C21H21BrN6O6. It is known for its vibrant color properties and is often used in dyeing processes. The compound is characterized by the presence of a bromo group, dinitrophenyl group, and an azo linkage, which contribute to its unique chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disperse Blue 291G typically involves a multi-step process:
Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(diallylamino)-4-methoxyacetanilide under alkaline conditions to form the azo compound.
Acetylation: The final step involves acetylation of the amino group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Disperse Blue 291G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenyl compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Disperse Blue 291G has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of Disperse Blue 291G involves its interaction with molecular targets through its azo linkage and nitro groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bromo group also plays a role in its reactivity, facilitating substitution reactions that can modify the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide
- N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(methylamino)-4-methoxyphenyl]acetamide
Uniqueness
Disperse Blue 291G is unique due to its diallylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its application potential in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
51868-46-3 |
|---|---|
Formule moléculaire |
C21H21BrN6O6 |
Poids moléculaire |
533.3 g/mol |
Nom IUPAC |
N-[5-[bis(prop-2-enyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H21BrN6O6/c1-5-7-26(8-6-2)18-11-16(23-13(3)29)17(12-20(18)34-4)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h5-6,9-12H,1-2,7-8H2,3-4H3,(H,23,29) |
Clé InChI |
WXDXQSMFRITTEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC=C |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC=C |
Key on ui other cas no. |
51868-46-3 |
Description physique |
DryPowde |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















